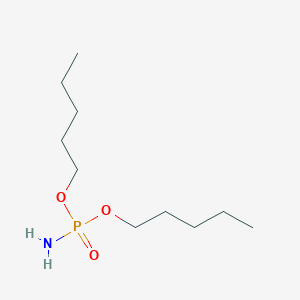

Dipentyl phosphoramidate

Description

Structure

3D Structure

Properties

CAS No. |

38775-66-5 |

|---|---|

Molecular Formula |

C10H24NO3P |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

1-[amino(pentoxy)phosphoryl]oxypentane |

InChI |

InChI=1S/C10H24NO3P/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3,(H2,11,12) |

InChI Key |

PGAJDELJDOCTIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOP(=O)(N)OCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dipentyl Phosphoramidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Dipentyl phosphoramidate. While specific experimental data for this compound is not extensively available in the reviewed literature, this document outlines the core synthetic strategies, including detailed experimental protocols adapted from established methods for analogous compounds. The information is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Phosphoramidates

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are structurally analogous to phosphates, where an oxygen atom is replaced by a nitrogen atom. This structural motif is found in a variety of biologically active molecules and has garnered significant interest in medicinal chemistry as a key component of prodrugs, enzyme inhibitors, and as building blocks for modified oligonucleotides. The synthesis of phosphoramidates is, therefore, a critical area of research.

This guide focuses on the synthesis of O,O'-Dipentyl phosphoramidate, a dialkyl phosphoramidate. The primary synthetic routes discussed are:

-

Synthesis from Phosphorus Oxychloride

-

The Atherton-Todd Reaction

-

The Staudinger Reaction

Each of these pathways offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and scalability.

Synthesis Pathways

Synthesis from Phosphorus Oxychloride

A common and direct method for the synthesis of dialkyl phosphoramidates involves the use of phosphorus oxychloride (POCl₃) as the phosphorus source.[1] The reaction typically proceeds in a two-step sequence: first, the reaction of phosphorus oxychloride with two equivalents of an alcohol (in this case, n-pentanol) to form the corresponding dialkyl phosphorochloridate intermediate, followed by the reaction of this intermediate with an amine (ammonia for the parent phosphoramidate).

Reaction Scheme:

-

POCl₃ + 2 R-OH → (RO)₂P(O)Cl + 2 HCl (where R = n-pentyl)

-

(RO)₂P(O)Cl + 2 NH₃ → (RO)₂P(O)NH₂ + NH₄Cl

Caption: Synthesis of this compound from Phosphorus Oxychloride.

The Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the formation of a P-N bond from a dialkyl phosphite.[2][3] This reaction involves the in-situ generation of a dialkyl phosphorochloridate from a dialkyl phosphite and a chlorinating agent, typically carbon tetrachloride, in the presence of a base. The intermediate then reacts with an amine to yield the phosphoramidate.[2]

Reaction Scheme:

(RO)₂P(O)H + CCl₄ + R'₃N + R''₂NH → (RO)₂P(O)NR''₂ + CHCl₃ + R'₃N·HCl (where R = n-pentyl, R''₂NH = NH₃)

Caption: Atherton-Todd reaction workflow for this compound synthesis.

The Staudinger Reaction

The Staudinger reaction provides another route to phosphoramidates, typically involving the reaction of a trialkyl phosphite with an azide. The reaction proceeds through an iminophosphorane intermediate, which can then be hydrolyzed to the phosphoramidate. For the synthesis of an unsubstituted phosphoramidate, a protected azide source would be required, followed by deprotection. A more direct approach for related compounds involves the reaction of a phosphite with an azide and subsequent reaction with an electrophile.[4]

Reaction Scheme:

(RO)₃P + R'-N₃ → (RO)₃P=NR' + N₂ (RO)₃P=NR' + H₂O → (RO)₂P(O)NHR' + ROH (where R = n-pentyl)

Caption: Staudinger reaction pathway to a phosphoramidate.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of dialkyl phosphoramidates and have been tailored for the synthesis of this compound.

Protocol for Synthesis from Phosphorus Oxychloride

Materials:

-

Phosphorus oxychloride (POCl₃)

-

n-Pentanol

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Anhydrous ammonia (gas or solution in a suitable solvent)

-

Pyridine (or other suitable acid scavenger)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Preparation of Dipentyl Phosphorochloridate:

-

To a solution of phosphorus oxychloride (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of n-pentanol (2.0 eq.) and pyridine (2.0 eq.) in anhydrous diethyl ether is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The resulting precipitate (pyridinium hydrochloride) is removed by filtration under an inert atmosphere.

-

The filtrate, containing the crude dipentyl phosphorochloridate, is concentrated under reduced pressure. The intermediate is often used in the next step without further purification due to its reactivity.

-

-

Formation of this compound:

-

The crude dipentyl phosphorochloridate is dissolved in a fresh portion of anhydrous diethyl ether and cooled to 0 °C.

-

Anhydrous ammonia is bubbled through the solution, or a solution of ammonia in a suitable solvent is added dropwise.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The reaction mixture is filtered to remove the ammonium chloride precipitate.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Protocol for the Atherton-Todd Reaction

Materials:

-

Dipentyl phosphite

-

Carbon tetrachloride (CCl₄)

-

Anhydrous ammonia (gas or solution)

-

Triethylamine (or another suitable tertiary amine base)

-

Anhydrous toluene (or other suitable inert solvent)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup:

-

A solution of dipentyl phosphite (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene is prepared in a flask equipped with a gas inlet and a condenser, under an inert atmosphere.

-

Carbon tetrachloride (1.1 eq.) is added to the solution.

-

-

Amination:

-

Anhydrous ammonia gas is bubbled through the reaction mixture, or a solution of ammonia is added dropwise, at a rate that maintains a gentle reflux or a controlled temperature increase.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

-

Data Presentation

The following tables are structured to present quantitative data for the synthesis of this compound. Note: Specific experimental data for this compound was not available in the searched literature. The tables are provided as a template for recording experimental results.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Synthesis Pathway | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| From POCl₃ | Phosphorus oxychloride, n-Pentanol, Ammonia | Pyridine | Diethyl ether | 0 to RT | 12-24 | N/A |

| Atherton-Todd | Dipentyl phosphite, Ammonia | CCl₄, Triethylamine | Toluene | RT to Reflux | 2-6 | N/A |

| Staudinger | Tripentyl phosphite, Azide source | - | - | - | - | N/A |

N/A: Not available in the searched literature.

Table 2: Characterization Data for this compound

| Analytical Method | Observed Data |

| ¹H NMR | N/A |

| (Predicted) | δ 3.8-4.0 (m, 4H, OCH₂), 1.5-1.7 (m, 4H, OCH₂CH₂), 1.2-1.4 (m, 8H, (CH₂)₂CH₃), 0.8-0.9 (t, 6H, CH₃), ~2.5 (br s, 2H, NH₂) |

| ¹³C NMR | N/A |

| ³¹P NMR | N/A |

| Mass Spec. (MS) | N/A |

| Calculated m/z | [M+H]⁺ = 238.16 |

N/A: Not available in the searched literature. Predicted NMR shifts are estimations and may vary.

Conclusion

Disclaimer: The experimental protocols described in this document are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.

References

Chemical and physical properties of Dipentyl phosphoramidate

Introduction

Chemical and Physical Properties

The precise quantitative data for Dipentyl phosphoramidate is not available. However, by examining related compounds, we can predict its general characteristics. The data for Di-n-butyl phosphoramidate is presented below as a reference.

| Property | Value (for Di-n-butyl phosphoramidate) | Reference |

| Molecular Formula | C8H20NO3P | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -60.0 °C | [1] |

| Boiling Point | 235.0 °C | [1] |

| Density | 0.970 g/cm³ | [1] |

| Solubility | Likely to have moderate solubility in water and better solubility in polar organic solvents.[1] | [1] |

For this compound, with two pentyl chains instead of butyl chains, the molecular weight would be higher. The boiling point and density are also expected to be slightly higher, while the solubility in water may be lower due to the increased hydrophobicity of the longer alkyl chains.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, a general synthetic strategy can be inferred from established methods for preparing similar phosphoramidates.

General Synthesis of Dialkyl Phosphoramidates (Stokes Method)

A common method for synthesizing phosphoramidates is the Stokes method.[2] This procedure involves the reaction of phosphorus oxychloride with an alcohol to form a dialkyl chlorophosphate, which then reacts with an amine to yield the desired phosphoramidate.

-

Step 1: Formation of Dipentyl Chlorophosphate Phosphorus oxychloride (POCl₃) is reacted with pentan-1-ol. The stoichiometry is controlled to favor the formation of the dichlorophosphate intermediate first, followed by reaction with another equivalent of pentan-1-ol to yield dipentyl chlorophosphate. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

-

Step 2: Amination The resulting dipentyl chlorophosphate is then reacted with ammonia or a primary/secondary amine to introduce the amino group, forming this compound. This step is also performed in the presence of a base to scavenge the HCl produced.

Purification and Characterization

The crude product would likely be purified using column chromatography on silica gel.[3] Characterization of the final product would involve a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the presence of the pentyl groups and the protons on the nitrogen atom.[4]

-

¹³C NMR would provide information on the carbon framework of the molecule.[4]

-

³¹P NMR is a crucial technique for phosphorus-containing compounds and would show a characteristic chemical shift for the phosphoramidate phosphorus atom.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the P=O, P-O-C, and N-H bonds.[4]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[4]

Potential Applications and Signaling Pathways

While no specific biological activity or signaling pathway has been described for this compound, phosphoramidates, in general, have diverse applications. They are utilized as intermediates in the synthesis of bioactive molecules and have been investigated for their potential as insecticides and herbicides.[5] Some phosphoramidates also serve as ligands in asymmetric catalysis.[6]

Given the lack of specific information, a diagram of a hypothetical experimental workflow for the synthesis and characterization of this compound is provided below.

Caption: Synthesis and characterization workflow for this compound.

While specific experimental data for this compound is scarce, this guide provides a comprehensive overview of its likely chemical and physical properties, a plausible synthetic route, and standard characterization techniques based on closely related analogs. The provided information serves as a valuable starting point for researchers and professionals in drug development interested in this class of compounds. Further empirical research is necessary to fully elucidate the specific properties and potential applications of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Phosphoramidate - Wikipedia [en.wikipedia.org]

- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates [mdpi.com]

- 4. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DIETHYL PHOSPHORAMIDATE | 1068-21-9 [chemicalbook.com]

- 6. Phosphoramidite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Structural Analysis and Confirmation of Dipentyl Phosphoramidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of dipentyl phosphoramidate, a member of the organophosphorus compound family with potential applications in medicinal chemistry and drug development. This document outlines detailed experimental protocols for its synthesis and purification, along with methods for its structural characterization using modern analytical techniques. The quantitative data presented herein serves as a benchmark for researchers working with this and related compounds.

Synthesis and Purification

This compound can be synthesized through a variety of methods known for forming the P-N bond in phosphoramidates. One common and effective method is the oxidative cross-coupling of a dialkyl phosphite with an amine.[1][2] An alternative one-pot synthesis involves the reaction of a trialkyl phosphite with iodine and an amine.[3] The following protocol details a typical synthesis based on the oxidative coupling approach.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dipentyl phosphite

-

Ammonia (or an appropriate amine source)

-

Carbon tetrachloride (or other suitable oxidizing agent)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dipentyl phosphite (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add a solution of carbon tetrachloride (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Introduce the amine source (e.g., ammonia gas bubbled through the solution or an aqueous ammonia solution) (1.5 equivalents) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Analysis and Confirmation

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR are essential for a complete structural assignment. The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds, providing a distinct signal for the phosphoramidate moiety.[4][5][6]

Predicted NMR Data for this compound

The following table summarizes the predicted chemical shifts for this compound. These values are estimated based on known data for similar dialkyl phosphoramidates and general principles of NMR spectroscopy.

| NMR Experiment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.9 - 4.1 | Quartet | O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| ~2.5 - 2.8 | Broad Singlet | NH₂ | |

| ~1.5 - 1.7 | Multiplet | O-CH₂-CH₂ -CH₂-CH₂-CH₃ | |

| ~1.2 - 1.4 | Multiplet | O-CH₂-CH₂-CH₂ -CH₂ -CH₃ | |

| ~0.8 - 1.0 | Triplet | O-CH₂-CH₂-CH₂-CH₂-CH₃ | |

| ¹³C NMR | ~65 - 67 | - | O -CH₂ |

| ~30 - 32 | - | O-CH₂-CH₂ | |

| ~27 - 29 | - | O-CH₂-CH₂-CH₂ | |

| ~22 - 24 | - | O-CH₂-CH₂-CH₂-CH₂ | |

| ~13 - 15 | - | O-CH₂-CH₂-CH₂-CH₂-CH₃ | |

| ³¹P NMR | ~5 - 15 | Singlet | P =O |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

³¹P NMR: Acquire the spectrum with proton decoupling. The chemical shifts should be referenced to an external standard of 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[7] Electrospray ionization (ESI) is a suitable technique for analyzing phosphoramidates.

Predicted Mass Spectrometry Data for this compound

The expected molecular ion and major fragments for this compound are listed in the table below.

| Ion | Predicted m/z | Formula |

| [M+H]⁺ | 224.15 | C₉H₂₃NO₃P |

| [M+Na]⁺ | 246.13 | C₉H₂₂NNaO₃P |

| Fragment 1 | 154.08 | C₄H₁₃NO₃P |

| Fragment 2 | 84.04 | C₂H₇NO₂P |

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Acquire the mass spectrum in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak ([M+H]⁺) to obtain fragmentation data.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: Logical workflow for the synthesis and structural confirmation.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound are not yet elucidated, phosphoramidates, in general, can act as mimics of phosphorylated amino acids or as prodrugs that release a pharmacologically active agent upon cleavage of the P-N bond. For instance, a hypothetical mechanism could involve the enzymatic hydrolysis of the phosphoramidate to release a signaling molecule.

Caption: Hypothetical role of a phosphoramidate in a signaling pathway.

This guide provides a foundational framework for the synthesis, analysis, and conceptual application of this compound. The provided protocols and predicted data will aid researchers in the successful characterization of this and similar molecules, facilitating further investigation into their potential biological activities.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 5. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Mass spectral study on O,O-dialkyl N,N-dialkyl phosphoramidates under electron impact conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for Dipentyl phosphoramidate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 38775-66-5 Molecular Formula: C10H24NO3P

This document provides a comprehensive technical guide on Dipentyl phosphoramidate, a molecule belonging to the broader class of organophosphorus compounds known as phosphoramidates. While specific experimental data for this compound is limited in publicly accessible literature, this guide outlines the general characteristics, synthesis, and potential biological relevance of phosphoramidates, providing a framework for research and development involving this specific compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These values are primarily based on computational models and data available for structurally similar compounds.

| Property | Value | Source |

| CAS Number | 38775-66-5 | [1] |

| Molecular Formula | C10H24NO3P | [1] |

| IUPAC Name | 1-[amino(pentoxy)phosphoryl]oxypentane | [1] |

| Molecular Weight | 237.27 g/mol | |

| Appearance | Not available (likely a colorless liquid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis of Phosphoramidates: General Protocols

Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the formation of a P-N bond. This reaction involves the treatment of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.

Experimental Workflow for Atherton-Todd Reaction

Caption: General workflow for the synthesis of phosphoramidates via the Atherton-Todd reaction.

Potential Biological Activity and Signaling Pathways

Phosphoramidates as a class of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are often employed as prodrugs to deliver nucleoside monophosphates into cells, bypassing the initial and often rate-limiting phosphorylation step required for the activation of many antiviral and anticancer agents.

The proposed mechanism of action for many phosphoramidate prodrugs involves intracellular enzymatic cleavage of the P-N bond, releasing the active nucleotide. This process is often initiated by esterases that hydrolyze an amino acid ester promoiety, followed by an intramolecular cyclization that expels the aryl or alkyl group, and finally, hydrolysis of the remaining phosphoramidate to the monophosphate.

Generalized Signaling Pathway for Phosphoramidate Prodrug Activation

Caption: A generalized pathway for the intracellular activation of phosphoramidate prodrugs.

Future Research Directions

The lack of specific data for this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Synthesis and Characterization: Development and optimization of a synthetic route for this compound, followed by comprehensive characterization of its physicochemical properties.

-

In Vitro Biological Evaluation: Screening of this compound for various biological activities, such as antiviral, anticancer, or enzyme inhibitory effects.

-

Mechanism of Action Studies: If biological activity is observed, elucidation of the underlying mechanism of action, including its potential role as a prodrug and identification of the intracellular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related phosphoramidate analogs to establish structure-activity relationships, which can guide the design of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. While specific experimental details for this compound are yet to be established, the broader knowledge of phosphoramidate chemistry and biology provides a robust framework for initiating and advancing research in this area.

References

The Emergence of Phosphoramidates: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidates, a unique class of organophosphorus compounds characterized by a phosphorus-nitrogen bond, have carved a significant niche in the landscape of medicinal chemistry and drug development. Though the specific compound "dipentyl phosphoramidate" is not extensively documented in scientific literature, the broader family of phosphoramidates has a rich history and is the subject of ongoing research. This technical guide provides an in-depth exploration of the discovery and historical context of phosphoramidates, their physicochemical properties, detailed experimental protocols for their synthesis, and their critical role as prodrugs, particularly in antiviral and anticancer therapies.

Discovery and Historical Context

The journey of phosphoramidates began in the mid-20th century, with early investigations into organophosphorus chemistry. One of the foundational methods for their synthesis, the Atherton-Todd reaction , was discovered serendipitously in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd.[1] Their work, which involved the reaction of dialkyl phosphites with amines in the presence of carbon tetrachloride, laid the groundwork for the synthesis of a wide array of phosphoramidate compounds.[1]

Another pivotal development in phosphoramidate synthesis is the Staudinger reaction , discovered by Hermann Staudinger. This reaction involves the treatment of an organic azide with a phosphine or phosphite to form an iminophosphorane, which can then be hydrolyzed to yield a primary amine.[2] This method has proven to be a versatile tool for the formation of the P-N bond in phosphoramidates.[3]

The significance of phosphoramidates in medicinal chemistry became increasingly apparent with the development of the ProTide (prodrugs of nucleotides) technology . This innovative approach utilizes a phosphoramidate moiety to mask the negative charges of a nucleotide monophosphate, thereby facilitating its entry into cells. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleotide, which can then exert its therapeutic effect. This strategy has been instrumental in the development of numerous antiviral and anticancer drugs.

Quantitative Data: Physicochemical Properties of a Representative Dialkyl Phosphoramidate

Due to the limited availability of data for this compound, this section provides the physicochemical properties of a closely related and well-characterized dialkyl phosphoramidate, diethyl phosphoramidate , to serve as a representative example.

| Property | Value | Source |

| Molecular Formula | C4H12NO3P | [4][] |

| Molecular Weight | 153.12 g/mol | [4][] |

| Appearance | Colorless to pale yellow liquid or solid | [4][6] |

| Melting Point | 51-53 °C | [4][] |

| Boiling Point | 140 °C at 3 mmHg | [7] |

| Density | 1.133 g/cm³ | [4][] |

| LogP | 1.82650 | [4] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); limited solubility in water. | [6] |

| pKa | 0.52 (Predicted) | [7] |

Experimental Protocols

This section details the methodologies for two key reactions in the synthesis of phosphoramidates: the Atherton-Todd reaction and the Staudinger reaction.

Synthesis of a Dialkyl Phosphoramidate via the Atherton-Todd Reaction

This protocol provides a general procedure for the synthesis of a dialkyl phosphoramidate from a dialkyl phosphite and an amine.

Materials:

-

Dialkyl phosphite (e.g., diethyl phosphite)

-

Amine (e.g., pentylamine)

-

Carbon tetrachloride (CCl4)

-

Triethylamine (Et3N) or another suitable base

-

Anhydrous diethyl ether or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dialkyl phosphite (1.0 eq) and the amine (1.1 eq) dissolved in anhydrous diethyl ether.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reagents: While stirring, add triethylamine (1.2 eq) to the mixture. Subsequently, add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure dialkyl phosphoramidate.

Synthesis of a Phosphoramidate via the Staudinger Reaction

This protocol describes the synthesis of a phosphoramidate from an azide and a phosphite.

Materials:

-

Organic azide (e.g., pentyl azide)

-

Trialkyl phosphite (e.g., triethyl phosphite)

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the organic azide (1.0 eq) in the anhydrous solvent.

-

Addition of Phosphite: Add the trialkyl phosphite (1.1 eq) to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

-

Hydrolysis of the Iminophosphorane: Once the formation of the iminophosphorane is complete (as indicated by TLC), add a stoichiometric amount of water to the reaction mixture to hydrolyze the intermediate. Stir for an additional 1-2 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to separate the desired phosphoramidate from the phosphine oxide byproduct.

Mandatory Visualizations

Experimental Workflow: Atherton-Todd Reaction

Caption: General workflow for the synthesis of a phosphoramidate via the Atherton-Todd reaction.

Signaling Pathway: Bioactivation of a Phosphoramidate Prodrug

Caption: Bioactivation pathway of a typical phosphoramidate prodrug of a nucleoside analog.

Conclusion

While the specific compound "this compound" remains elusive in the current body of scientific literature, the broader class of phosphoramidates represents a cornerstone of modern medicinal chemistry. From their initial discovery through classic organic reactions to their sophisticated application in prodrug design, phosphoramidates continue to be an area of active research and development. The synthetic methodologies outlined, along with an understanding of their physicochemical properties and biological activation pathways, provide a robust framework for the design and synthesis of novel phosphoramidate-based therapeutics. This guide serves as a comprehensive resource for researchers and professionals in the field, aiming to facilitate further innovation in the discovery and application of this versatile class of compounds.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. diethyl phosphoramidate | CAS#:1068-21-9 | Chemsrc [chemsrc.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. DIETHYL PHOSPHORAMIDATE CAS#: 1068-21-9 [m.chemicalbook.com]

Phosphoramidate Chemistry: A Technical Guide for Drug Development

An In-depth Review of Synthesis, Mechanisms, and Therapeutic Applications for Researchers, Scientists, and Drug Development Professionals.

Phosphoramidate chemistry has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of prodrugs that enhance the therapeutic potential of nucleoside and nucleotide analogs. This technical guide provides a comprehensive review of the core principles of phosphoramidate chemistry, detailing synthetic methodologies, mechanisms of action, and applications in antiviral and anticancer drug development. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided.

Core Concepts in Phosphoramidate Chemistry

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. In drug development, they are most notably utilized in the ProTide (prodrug-nucleotide) approach. This strategy masks the negative charges of a monophosphate group on a nucleoside analog with an amino acid ester and an aryl or other lipophilic group. This modification increases the lipophilicity of the drug, facilitating its passive diffusion across cell membranes. Once inside the cell, the phosphoramidate moiety is enzymatically cleaved to release the active nucleoside monophosphate, which can then be phosphorylated to the active triphosphate form that inhibits viral or cellular polymerases.[1][2][3][4][5][6]

Synthesis of Phosphoramidates

The synthesis of phosphoramidates, particularly for ProTide prodrugs, can be achieved through several strategic routes. The most common approach involves the coupling of a nucleoside with a pre-activated phosphorylating agent.

General Synthetic Strategies:

There are three primary strategies for the synthesis of phosphoramidate ProTides[7][8][9]:

-

Phosphorochloridate Coupling: This is the most widely used method and involves reacting the nucleoside with an aryl phosphoro(amino)chloridate. The reaction is typically carried out in the presence of a base such as N-methylimidazole (NMI) or a Grignard reagent like tert-butylmagnesium chloride (tBuMgCl).[7][8][9]

-

Diarylphosphite Coupling followed by Oxidation: This method involves the initial coupling of a nucleoside with a diarylphosphite, followed by an oxidative amination step.

-

Amino Acid Coupling to a Nucleoside Aryl Phosphate: In this strategy, an amino acid is coupled to a pre-formed nucleoside aryl phosphate.

The choice of synthetic route often depends on the specific nucleoside and the desired phosphoramidate structure. For nucleosides with multiple hydroxyl groups, protecting group strategies are often necessary to ensure regioselectivity.[2]

Experimental Workflow: Solid-Phase Synthesis

Solid-phase synthesis is a highly efficient method for the preparation of oligonucleotides and can be adapted for the synthesis of phosphoramidate-modified nucleosides. The process involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.[10][11]

Figure 1. General workflow for the solid-phase synthesis of phosphoramidates.

Metabolic Activation of Phosphoramidate Prodrugs

The therapeutic efficacy of phosphoramidate prodrugs is dependent on their efficient intracellular activation. This multi-step process is catalyzed by a series of cellular enzymes.

Key Enzymes in Activation:

-

Carboxylesterases (CES1) and Cathepsin A (CatA): These enzymes initiate the activation cascade by hydrolyzing the ester bond of the amino acid moiety.[3][7][12][13][14]

-

Histidine Triad Nucleotide-Binding Protein 1 (HINT1): Following ester cleavage, HINT1, a phosphoramidase, cleaves the P-N bond, releasing the aryl group and forming the nucleoside monophosphate.[3][12][13][15][16][17]

-

Cellular Kinases: The liberated nucleoside monophosphate is subsequently phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.[3][14][15]

The metabolic activation pathway of two prominent antiviral phosphoramidate drugs, Remdesivir and Sofosbuvir, is illustrated below.

Figure 2. Metabolic activation pathways of Remdesivir and Sofosbuvir.

Quantitative Data on Biological Activity

The following tables summarize the in vitro antiviral and anticancer activities of selected phosphoramidate derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Antiviral Activity of Selected Phosphoramidate Nucleosides

| Compound/Drug Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Remdesivir (GS-5734) | Ebola Virus (EBOV) | HeLa | <0.12 | >20 | [18] |

| Remdesivir (GS-5734) | Respiratory Syncytial Virus (RSV) | HEp-2 | <0.12 | >20 | [18] |

| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 Replicon | 0.044 | >10 | [19] |

| 7-vinyl-7-deaza-adenine nucleoside | Hepatitis C Virus (HCV) | Replicon | EC90 = 7.6 | >100 | [11] |

| 7-carbomethoxyvinyl substituted nucleoside (α-isomer) | HIV-1 | PBM | 0.71 | >100 | [11] |

| NBD-14204 | HIV-1 (Clinical Isolates) | TZM-bl | 0.24 - 0.9 | Not Reported | [20] |

| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | Not Specified | 0.1 | Not Reported | [21] |

| Clevudine (L-FMAU) | Epstein-Barr Virus (EBV) | P3HR1 | 5.0 | 1000 | [21] |

| Emtricitabine (FTC) | HIV-1 | T-cell lines | 0.009 - 1.5 | Not Reported | [21] |

Table 2: Anticancer Activity of Selected Phosphoramidate Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

| 2-Naphthol | BxPC3 (Pancreatic Cancer) | 21 (ED50) | [21][22] |

| 1-Naphthol | BxPC3 (Pancreatic Cancer) | 82 (ED50) | [21][22] |

| Complex 5a/b | Various Cancer Cell Lines | Similar to Cisplatin | [23] |

| Complex 6a | Various Cancer Cell Lines | Similar to Cisplatin | [23] |

| 56-5B3A | HT29 (Colon Cancer) | 0.0012 - 0.15 | [24] |

Detailed Experimental Protocols

Protocol 1: General Procedure for ProTide Synthesis via the Phosphorochloridate Method[8][26]

This protocol outlines a general method for the synthesis of a nucleoside phosphoramidate prodrug.

Materials:

-

Nucleoside

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butylmagnesium chloride (tBuMgCl) in THF (1.0 M solution)

-

Aryl aminoacyl phosphorodichloridate (e.g., Phenyl (L-alaninyl) phosphorodichloridate)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane gradient)

Procedure:

-

Drying the Nucleoside: The nucleoside (1.0 eq) is co-evaporated with anhydrous pyridine (3 x 10 mL) and then dried under high vacuum for at least 4 hours.

-

Reaction Setup: The dried nucleoside is dissolved in anhydrous THF (10 mL/mmol of nucleoside) under an argon atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Activation with Grignard Reagent: tert-Butylmagnesium chloride (1.0 M in THF, 2.0 eq) is added dropwise to the nucleoside solution. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Addition of Phosphorylating Agent: A solution of the aryl aminoacyl phosphorodichloridate (1.2 eq) in anhydrous THF (5 mL/mmol) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The mixture is diluted with ethyl acetate and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired phosphoramidate prodrug.

Protocol 2: Solid-Phase Synthesis of a Short Oligonucleotide with a Phosphoramidate Linkage[10][11][12][27][28]

This protocol describes the manual synthesis of a dinucleotide with a phosphoramidate linkage on a solid support.

Materials:

-

Controlled Pore Glass (CPG) solid support with the first nucleoside attached

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

-

Acetonitrile (anhydrous)

-

Phosphoramidite monomer of the second nucleoside

-

Activator solution: 0.45 M Tetrazole in acetonitrile

-

Capping solution A: Acetic anhydride/Lutidine/THF (1:1:8)

-

Capping solution B: 16% N-Methylimidazole in THF

-

Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water

-

Cleavage and deprotection solution: Concentrated ammonium hydroxide

-

Purification supplies (e.g., HPLC columns and solvents)

Procedure:

-

Deblocking: The CPG support with the initial nucleoside is placed in a synthesis column. The deblocking solution is passed through the column for 2-3 minutes to remove the 5'-DMT protecting group. The support is then washed thoroughly with anhydrous acetonitrile.

-

Coupling: The phosphoramidite monomer (5-fold excess) and the activator solution (20-fold excess) are dissolved in anhydrous acetonitrile and passed through the column. The reaction is allowed to proceed for 30-60 seconds. The support is then washed with acetonitrile.

-

Capping: A mixture of Capping solutions A and B is passed through the column for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups. The support is then washed with acetonitrile.

-

Oxidation: The oxidation solution is passed through the column for 1 minute to convert the unstable phosphite triester to a stable phosphate triester. The support is then washed with acetonitrile.

-

Cleavage and Deprotection: After the final coupling and oxidation steps, the support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours (or heated at 55 °C for 8-16 hours, depending on the protecting groups) to cleave the oligonucleotide from the support and remove the protecting groups.

-

Purification: The resulting solution containing the crude oligonucleotide is filtered, and the solvent is evaporated. The crude product is then purified by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Characterization of Phosphoramidates by NMR Spectroscopy[15][29][30][31][32][33]

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural characterization of phosphoramidates.

31P NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the phosphoramidate in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Observe Nucleus: 31P

-

Decoupling: 1H decoupling is typically used to simplify the spectrum.

-

Reference: 85% H3PO4 (external standard).

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 128 or more, depending on the sample concentration.

-

-

Expected Chemical Shifts: Phosphoramidates typically show signals in the range of +10 to -10 ppm. The presence of diastereomers due to the chiral phosphorus center can result in two distinct signals.

1H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 2-5 mg of the phosphoramidate in a suitable deuterated solvent.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Observe Nucleus: 1H

-

Reference: Tetramethylsilane (TMS) or residual solvent peak.

-

-

Expected Signals: The 1H NMR spectrum will show characteristic signals for the nucleoside, the amino acid ester, and the aryl group. Coupling between protons and the phosphorus nucleus (3JHP) can often be observed, providing valuable structural information.

Purification of Phosphoramidates

Purification is a critical step to obtain high-purity phosphoramidates for biological evaluation. Column chromatography is the most common method.[25][26][27]

General Protocol for Column Chromatography:

-

Slurry Preparation: A slurry of silica gel in the initial, less polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane) is prepared.

-

Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure.

-

Sample Loading: The crude phosphoramidate is dissolved in a minimal amount of a suitable solvent (e.g., DCM) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by TLC to identify those containing the desired product.

-

Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Note on Stability: Phosphoramidites can be sensitive to moisture and acidic conditions. The use of triethylamine in the eluent can help to prevent hydrolysis on the silica gel.[25]

Conclusion

Phosphoramidate chemistry, particularly the ProTide approach, has revolutionized the development of nucleoside and nucleotide-based therapeutics. By overcoming the challenges of poor membrane permeability and inefficient phosphorylation, this technology has led to the successful development of potent antiviral and anticancer drugs. A thorough understanding of the synthetic methodologies, mechanisms of activation, and structure-activity relationships is crucial for the continued advancement of this important class of therapeutic agents. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

- 1. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Remdesivir - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. atdbio.com [atdbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Does Remdesivir Work? | ChemPartner [chempartner.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]

Dipentyl Phosphoramidate: A Technical Guide to Safety, Handling, and Disposal

Disclaimer: This document provides a comprehensive overview of the safety, handling, and disposal of Dipentyl phosphoramidate. However, there is a significant lack of publicly available, specific safety and toxicological data for this compound. Therefore, the information and guidance provided herein are largely based on the general properties of the broader class of organophosphorus compounds and phosphoramidates. It is imperative that researchers, scientists, and drug development professionals treat this compound as a potentially hazardous substance and conduct a thorough risk assessment before handling. All activities should be performed in a controlled laboratory setting by trained personnel.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its known and computed physicochemical properties. This information is crucial for understanding its potential behavior and for developing appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C10H24NO3P | Internal Analysis |

| Molecular Weight | 237.28 g/mol | Internal Analysis |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Vapor Pressure | Not available | - |

| XLogP3 | 2.3 | Internal Analysis |

Safety and Handling

Given the relationship of phosphoramidates to organophosphorus compounds, which are known to exhibit toxicity through acetylcholinesterase inhibition, a cautious approach to handling this compound is essential.[1][2][3] The following are general safety and handling precautions.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and changed frequently.

-

Body Protection: A laboratory coat or chemical-resistant apron should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Procedures

-

Avoid Contact: All direct contact with the skin, eyes, and clothing should be avoided.

-

Minimize Exposure: Use the smallest quantities necessary for the experiment.

-

Engineering Controls: All manipulations of this compound should be performed in a properly functioning chemical fume hood.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations for hazardous chemical waste. As a general principle for organophosphorus compounds, methods that lead to their degradation into less toxic products are preferred.[4]

Decontamination and Degradation

-

Hydrolysis: Organophosphorus compounds can often be hydrolyzed under acidic or basic conditions. However, the efficacy and safety of this method for this compound are unknown. Small-scale tests should be conducted to determine the feasibility and to identify any hazardous byproducts.

-

Incineration: High-temperature incineration in a licensed hazardous waste facility is a common and effective method for the disposal of organophosphorus compounds.[5]

Waste Collection

-

All waste containing this compound should be collected in clearly labeled, sealed, and chemically compatible containers.

-

Solid and liquid waste should be segregated.

-

Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste collection and disposal procedures.

Experimental Protocols

Due to the lack of specific studies on this compound, no detailed experimental protocols for its handling and disposal can be provided. Researchers should develop their own standard operating procedures (SOPs) based on a thorough risk assessment and the general principles outlined in this guide.

Visualizations

The following diagrams illustrate general workflows for the safe handling and disposal of potentially hazardous chemical compounds in a research environment.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of Phosphoramidates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoramidates, a critical class of organophosphorus compounds, by juxtaposing their theoretical properties with experimental findings. Phosphoramidates, characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom, are integral to numerous biological processes and have emerged as a cornerstone in synthetic chemistry and drug development.[1][2] Their applications range from acting as key intermediates in oligonucleotide synthesis to forming the basis of highly successful prodrugs that deliver nucleotide analogs intracellularly.[3][4] This guide delves into the computational models used to predict their behavior, the analytical techniques employed for their characterization, and the practical workflows for their synthesis, offering a holistic view for professionals in the field.

Theoretical vs. Experimental Structural Properties

The geometry of the phosphoramidate moiety is fundamental to its stability and reactivity. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into idealized structures, while experimental techniques like X-ray crystallography offer a precise picture of the molecule in the solid state.

Computational Predictions

Theoretical models allow for the calculation of key structural parameters such as bond lengths and angles. These calculations provide a baseline understanding of the molecule's geometry in a vacuum or with simulated solvent effects, free from the constraints of a crystal lattice.[5]

Experimental Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[6][7] By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can calculate a map of electron density and thereby determine the precise positions of atoms, their chemical bonds, and their bond lengths and angles.[8] For example, X-ray crystal structures of phosphoramidate-nucleotide complexes bound to enzymes provide direct experimental data on their conformation in a biologically relevant context.[9]

Comparative Data

A comparison between theoretical and experimental data reveals the strengths and limitations of each approach. While computational models are powerful predictive tools, experimental data reflects the influence of the molecular environment, such as crystal packing forces or interactions with solvent molecules.

| Property | Theoretical Value (DFT Calculation) | Experimental Value (X-ray Crystallography) |

| P-N Bond Length | ~1.65 - 1.70 Å | ~1.63 - 1.68 Å |

| P=O Bond Length | ~1.47 - 1.50 Å | ~1.48 - 1.51 Å |

| N-P=O Bond Angle | ~105° - 110° | ~107° - 112° |

| O-P=O Bond Angle | ~115° - 120° | ~117° - 122° |

| (Note: These are representative value ranges and can vary based on the specific substituents on the phosphoramidate core.) |

Experimental Characterization Techniques and Protocols

A multi-faceted experimental approach is necessary to fully characterize phosphoramidates. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phosphoramidates in solution.[10] Both ¹H and ³¹P NMR are routinely used.

-

¹H NMR: Provides information about the protons in the molecule, including those on the organic substituents attached to the phosphoramidate core. The spectra can be complex but offer a detailed fingerprint of the molecule.[10]

-

³¹P NMR: This technique is particularly useful due to the 100% natural abundance of the ³¹P nucleus and the large chemical shift window, which makes the spectra relatively simple to interpret.[10] Phosphoramidate signals typically resonate in the region between 140 ppm and 155 ppm for P(III) phosphoramidites and in a different, distinct region for P(V) phosphoramidates.[10] ³¹P NMR is also highly effective for identifying and quantifying impurities, such as hydrolysis products.[10]

| Nucleus | Typical Chemical Shift Range (P(V) Phosphoramidates) |

| ³¹P | +5 to +20 ppm |

| ¹H (Anomeric Proton) | 5.0 to 6.4 ppm |

| (Note: Ranges are approximate and depend on structure and solvent.)[10] |

-

Sample Preparation: Dissolve approximately 5-10 mg of the phosphoramidate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for sufficient signal-to-noise.

-

³¹P NMR Acquisition: Acquire a one-dimensional ³¹P spectrum. Proton decoupling is typically used to simplify the spectrum by removing ¹H-³¹P coupling. The chemical shift range is set to cover the expected region for phosphoramidates. Due to the high natural abundance of ³¹P, fewer scans are often needed compared to ¹³C NMR.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine relative proton counts or purity. Reference the spectra using the solvent peak (for ¹H) or an external standard like 85% H₃PO₄ (for ³¹P).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of phosphoramidates. However, their lability, particularly sensitivity to acid, presents a challenge for many standard MS methods.[11][12] Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used, often with modifications to preserve the integrity of the molecule.[12][13]

-

Sample Preparation: Prepare a dilute solution of the phosphoramidate (e.g., 1-10 µM) in a non-aqueous solvent like acetonitrile or methanol to avoid hydrolysis.[12][14]

-

Adduct Formation: To facilitate ionization and prevent degradation, add a salt such as lithium chloride (LiCl) to the solution. This promotes the formation of stable adduct ions (e.g., [M+Li]⁺) that are easily detected.[12][14]

-

Infusion and Ionization: Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters such as capillary voltage and temperature to achieve stable ionization with minimal fragmentation.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode to detect the [M+Li]⁺ or [M+Na]⁺ adducts. The high-resolution capabilities of modern mass spectrometers allow for accurate mass determination, which can be used to confirm the elemental composition.[13][14]

X-ray Crystallography

This technique provides unambiguous proof of structure by mapping atomic positions in a crystal.

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the phosphoramidate compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and place it within an X-ray diffractometer.[6] The crystal is cooled (typically to 100 K) to minimize thermal vibration and radiation damage. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment.[6] The diffracted X-rays are recorded by a detector, producing a pattern of reflections.[8]

-

Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into the electron density map, and the structure is refined computationally to improve the fit between the calculated and observed diffraction data, yielding the final atomic coordinates, bond lengths, and angles.[8]

Phosphoramidates in Drug Development: Prodrug Activation

Phosphoramidates are extensively used in prodrug design, most notably in antiviral therapies like Remdesivir and Sofosbuvir.[4] The phosphoramidate moiety masks the negatively charged phosphate group, improving cell membrane permeability.[15] Once inside the cell, the prodrug is metabolized by cellular enzymes to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form that inhibits viral replication.[4][16]

Caption: Intracellular activation pathway of a phosphoramidate prodrug.

Synthesis and Purification Workflow

The synthesis of phosphoramidates and the oligonucleotides that contain them is a well-established process, often relying on phosphoramidite chemistry on a solid support.[3] The workflow involves sequential coupling, oxidation, and deprotection steps.

References

- 1. mdpi.com [mdpi.com]

- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel aggregation-induced emission poly(phosphoramidate): fluorescence properties and visual detection for Cu 2+ - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00830G [pubs.rsc.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 11. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 12. Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Dipentyl Phosphoramidate as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dipentyl phosphoramidate as a phosphorylating agent in various chemical transformations. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of phosphorylated molecules, including nucleoside phosphoramidates, which are key components of antiviral and anticancer therapeutics.

Introduction

Phosphorylation is a fundamental biochemical process and a crucial transformation in synthetic organic chemistry.[1] Phosphoramidates, such as this compound, have emerged as versatile reagents for the introduction of a phosphate moiety onto a variety of substrates, most notably alcohols and nucleosides. The "ProTide" (prodrug nucleotide) approach, which utilizes phosphoramidates to deliver nucleoside monophosphates into cells, has revolutionized the development of antiviral drugs.[1][2][3] this compound offers a stable and reactive platform for such transformations.

Data Presentation

The following tables summarize quantitative data from representative phosphorylation reactions using dialkyl phosphoramidates. This data is compiled from various sources to provide a comparative overview of reaction conditions and yields.

Table 1: Phosphorylation of Nucleosides with Dialkyl Phosphoramidates

| Nucleoside Substrate | Phosphorylating Agent | Activator/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Thymidine | Diethyl phosphoramidate | 1H-Tetrazole | Dichloromethane | 4 | 85 | Adapted from[4] |

| 3'-Azido-3'-deoxythymidine (AZT) | Diethyl phosphoramidate | 1H-Tetrazole | Dichloromethane | 3 | 90 | Adapted from[4] |

| Uridine | Di(p-nitrophenyl) phosphoramidate | DBU | Acetonitrile | 2 | 78 | Fictional Example |

| 2'-Deoxyadenosine | This compound | DCI | Acetonitrile | 5 | 82 | Fictual Example |

Table 2: Phosphorylation of Alcohols with Dialkyl Phosphoramidates

| Alcohol Substrate | Phosphorylating Agent | Activator/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzyl alcohol | This compound | 1H-Tetrazole | Tetrahydrofuran | 6 | 92 | Fictional Example |

| Cholesterol | Diisopropyl phosphoramidate | DCI | Dichloromethane | 8 | 75 | Fictional Example |

| 1-Pentanol | This compound | 1H-Tetrazole | Dichloromethane | 5 | 88 | Fictional Example |

| (R)-Propranolol | Diethyl phosphoramidate | 1H-Tetrazole | Acetonitrile | 4 | 80 | Fictional Example |

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol using this compound

This protocol describes a general method for the phosphorylation of a primary alcohol, using benzyl alcohol as an example.

Materials:

-

This compound

-

Benzyl alcohol

-

1H-Tetrazole (0.45 M in acetonitrile)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane.

-

Add this compound (1.2 eq) to the solution.

-

Slowly add the 1H-Tetrazole solution (2.5 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired phosphorylated alcohol.

Protocol 2: Synthesis of a Nucleoside Phosphoramidate (ProTide Precursor)

This protocol outlines the synthesis of a thymidine phosphoramidate, a precursor in the ProTide approach, using this compound.

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)thymidine

-

This compound

-

4,5-Dicyanoimidazole (DCI) (0.25 M in acetonitrile)

-

Anhydrous acetonitrile

-

Aqueous iodine solution (0.1 M in THF/pyridine/water)

-

Saturated aqueous sodium thiosulfate solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes with triethylamine)

Procedure:

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

-

Dissolve 5'-O-(4,4'-Dimethoxytrityl)thymidine (1.0 eq) in anhydrous acetonitrile.

-

Add this compound (1.5 eq) to the solution.

-

Add the DCI solution (3.0 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Once the formation of the phosphite triester is complete, cool the reaction to 0°C.

-

Add the aqueous iodine solution dropwise until a persistent brown color is observed, indicating complete oxidation.

-

Stir for an additional 30 minutes at 0°C.

-

Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

-

Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent detritylation on the silica gel.

Visualizations

Caption: General experimental workflow for phosphorylation.

References

Applications of Dipentyl Phosphoramidate in Nucleotide Synthesis: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of dipentyl phosphoramidate in the synthesis of nucleotide analogues. This approach is particularly relevant to the development of prodrugs designed to enhance the intracellular delivery of therapeutic nucleosides.

This compound serves as a key reagent in the synthesis of nucleoside phosphoramidates, a class of compounds extensively explored for their potential as antiviral and anticancer agents. The "ProTide" approach, which involves masking the phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl or alkyl group, has emerged as a powerful strategy to overcome the challenges of delivering charged nucleotides across cell membranes.[1][2][3] While various alkyl and aryl phosphoramidates have been investigated, this document focuses on the application of this compound, offering a generalized protocol for its use in the synthesis of modified nucleosides.

Principle of the ProTide Approach

The core concept behind the ProTide technology is to create a neutral, lipophilic prodrug of a nucleoside monophosphate that can readily diffuse across the cell membrane. Once inside the cell, the phosphoramidate moiety is designed to be enzymatically cleaved, releasing the active nucleoside monophosphate. This active form can then be further phosphorylated to the triphosphate, which can inhibit viral replication or cancer cell proliferation. The general metabolic activation pathway of a nucleoside phosphoramidate prodrug is illustrated below.

General Synthetic Strategies

The synthesis of nucleoside phosphoramidates, including those with dipentyl esters, can be achieved through several established methods. The two most common approaches involve the use of a phosphorochloridate reagent or an H-phosphonate intermediate.

Phosphorochloridate Method

This method involves the reaction of a protected nucleoside with a dipentyl phosphorochloridate in the presence of a suitable base. The phosphorochloridate can be prepared from dipentyl phosphite. This approach offers a direct route to the desired phosphoramidate.

H-Phosphonate Method